molecular formula C20H25N3O5S2 B12467881 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12467881
M. Wt: 451.6 g/mol
InChI Key: DNWSZERYCNLZGT-UHFFFAOYSA-N
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Description

4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with methyl, methylsulfonyl, and pyrrolidinylsulfonyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.

    Amidation: The final step involves the formation of the benzamide linkage through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over palladium catalysts.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Industry: Employed as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Shares the sulfonamide functional group but lacks the complex substitution pattern.

    N-phenylbenzamide: Similar benzamide core but without the sulfonyl and pyrrolidinyl substitutions.

    4-methylbenzenesulfonamide: Contains the methyl and sulfonyl groups but lacks the pyrrolidinyl substitution.

Uniqueness

4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25N3O5S2

Molecular Weight

451.6 g/mol

IUPAC Name

4-methyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C20H25N3O5S2/c1-15-9-10-16(13-19(15)30(27,28)23-11-4-5-12-23)20(24)21-17-7-6-8-18(14-17)22(2)29(3,25)26/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,21,24)

InChI Key

DNWSZERYCNLZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)N3CCCC3

Origin of Product

United States

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